molecular formula C18H16N2O B7800110 Indophenol blue CAS No. 136023-77-3

Indophenol blue

Cat. No.: B7800110
CAS No.: 136023-77-3
M. Wt: 276.3 g/mol
InChI Key: VRZJGENLTNRAIG-UHFFFAOYSA-N
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Description

Indophenol blue is an organic compound with the formula ( \text{C}{18}\text{H}{16}\text{N}_2\text{O} ). It is a deep blue dye that is commonly used in various analytical chemistry applications. The compound is a product of the Berthelot reaction, which is a well-known test for the presence of ammonia. This compound is also known for its use in colorimetric assays to measure nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indophenol blue is synthesized through the reaction of phenol with hypochlorite in the presence of ammonia. The reaction occurs in a strongly alkaline solution where ammonium nitrogen is present almost entirely as ammonia. This ammonia reacts with hypochlorite ions to form monochloramine, which then reacts with phenol to produce the blue indophenol derivative .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the consistent quality and yield of the dye. The use of automated systems and reactors helps in maintaining the desired conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: Indophenol blue undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or zinc in acidic conditions.

    Substitution: Substitution reactions can occur at the phenolic or amino groups of the molecule, often using halogenating agents or alkylating agents.

Major Products:

Scientific Research Applications

Indophenol blue has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indophenol blue involves its ability to form colored complexes with nitrogen-containing compounds. In the Berthelot reaction, ammonia reacts with hypochlorite and phenol to form this compound. The blue color is due to the formation of a conjugated system within the molecule, which absorbs light in the visible spectrum. This property is exploited in colorimetric assays to measure the concentration of ammonia and other analytes .

Comparison with Similar Compounds

    Dichlorophenol-indophenol (DCPIP): Used to determine the presence of vitamin C (ascorbic acid).

    Phenol Red: A pH indicator commonly used in cell culture media.

    Methylene Blue: Used as a dye in microbiology and as a redox indicator.

Uniqueness: Indophenol blue is unique due to its specific reactivity with ammonia and its ability to form a stable blue-colored complex. This makes it particularly useful in analytical chemistry for the detection and quantification of nitrogen-containing compounds .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]iminonaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(2)14-9-7-13(8-10-14)19-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZJGENLTNRAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059623
Record name 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]-
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-31-0, 136023-77-3
Record name Indophenol blue
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Record name Indophenol blue
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Record name Indophenol blue
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Record name Indophenol blue
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Record name 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 4-[[4-(dimethylamino)phenyl]imino]naphthalen-1(4H)-one
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Record name INDOPHENOL BLUE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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